N-Cbz-4-oxo-D-proline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

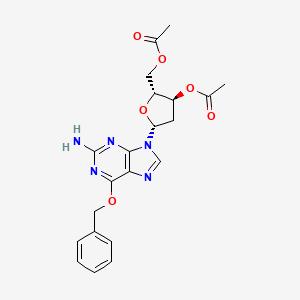

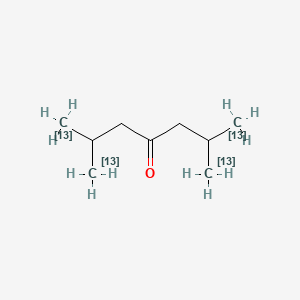

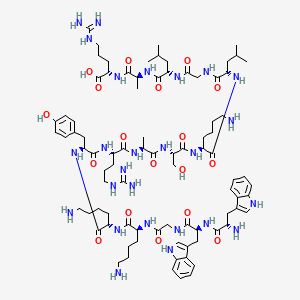

“N-Cbz-4-oxo-D-proline” is a chemical compound with the CAS Number: 147226-04-8 . It has a molecular weight of 263.25 and its linear formula is C13H13NO5 .

Molecular Structure Analysis

The IUPAC name for “this compound” is (2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid . Its molecular formula is C13H13NO5 , and it has a monoisotopic mass of 263.079376 Da .

Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 488.5±45.0 °C and a predicted density of 1.408±0.06 g/cm3 . It also has a predicted pKa value of 3.83±0.20 .

Aplicaciones Científicas De Investigación

Enzymatic Synthesis and Intermediate Creation

N-Cbz-4-oxo-D-proline serves as a key intermediate in the enzymatic synthesis of various proline derivatives. An efficient biocatalytic method has been developed to convert L-ornithine, N-α-benzyloxycarbonyl (Cbz)-L-ornthine, and N-α-tert-butoxycarbonyl (Boc)-L-ornithine to their respective hydroxy-L-proline derivatives. These derivatives are then chemically converted to key intermediates such as N-Cbz-4,5-dehydro-L-prolineamide, which is crucial for the synthesis of saxagliptin, a dipeptidyl peptidase IV (DPP4) inhibitor used in treating type 2 diabetes mellitus (Hanson et al., 2011).

Chemical Synthesis and Modification

This compound is involved in the practical synthesis of 3-substituted proline derivatives, crucial for creating conformationally restrained peptide analogs. A Cu-catalyzed 1,4-addition method to N-protected 2,3-dehydroproline esters demonstrates its importance in creating building blocks for peptide synthesis with good trans-selectivity (Huy, Neudörfl, & Schmalz, 2011).

Environmental Impact and Degradation

Research into the environmental degradation of pharmaceuticals has indirectly highlighted the transformations of compounds related to this compound. For instance, studies on carbamazepine and its derivatives in wastewater treatment processes show how these compounds transform, forming various products that persist in the environment (Kaiser et al., 2014). Though not directly related to this compound, such studies indicate the broader implications of pharmaceutical derivatives' environmental fate and transformation.

Innovative Protein Modification Techniques

The enzymatic strategy for modifying N-terminal proline residues in proteins using phenol derivatives illustrates the versatility of this compound in bioconjugation processes. This approach utilizes tyrosinase to oxidize phenols to o-quinone intermediates that couple to N-terminal proline residues, demonstrating the compound's role in developing novel protein modification techniques (Maza et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLCMZOIFOBIF-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652971 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147226-04-8 |

Source

|

| Record name | 1-[(Benzyloxy)carbonyl]-4-oxo-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)

![(2S,3S,4S,5R,6S)-6-[[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;hydrate](/img/structure/B589856.png)